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molecular formula C10H15N3O2 B8723011 1-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidin-4-one

1-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidin-4-one

Cat. No. B8723011
M. Wt: 209.24 g/mol
InChI Key: KEKUKSKHQBPTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822471B2

Procedure details

The title compound is prepared from 1,4-dioxa-8-aza-spiro[4.5]decane-8-carbonitrile and N-hydroxy-isobutyramidine following a procedure analogous to that described in Intermediate 5. LC (method 6): tR=1.56 min; Mass spectrum (ESI+): m/z=254 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:11]#[N:12])[CH2:7][CH2:6]2)OCC1.[OH:13][NH:14][C:15](=N)[CH:16]([CH3:18])[CH3:17]>>[CH:16]([C:15]1[N:12]=[C:11]([N:8]2[CH2:7][CH2:6][C:5](=[O:1])[CH2:10][CH2:9]2)[O:13][N:14]=1)([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCN(CC2)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ONC(C(C)C)=N
Step Two
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NOC(=N1)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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